4-(4-Cyanophenyl)-5-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with significant interest in chemical research and potential applications in pharmaceuticals. Its unique structure incorporates a pyrrole ring, which is known for its biological activity and versatility in synthetic chemistry. The compound's molecular formula is , and it has a molecular weight of 240.26 g/mol.
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid belongs to the class of pyrrole derivatives, which are characterized by a five-membered aromatic ring containing nitrogen. These compounds are often explored for their biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(4-Cyanophenyl)-5-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods, typically involving multi-step organic reactions. Common techniques include:
The synthesis may start from commercially available precursors, followed by a series of reactions including hydrolysis, decarboxylation, and condensation reactions to build the desired structure . For instance, starting materials such as 4-cyanobenzaldehyde and ethyl acetoacetate can be used to form the pyrrole backbone.
The molecular structure of 4-(4-Cyanophenyl)-5-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid features a pyrrole ring substituted at multiple positions:
The compound's standard InChI is InChI=1S/C14H12N2O2/c1-9-7-13(14(17)18)10(2)16(9)12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,17,18)
and its SMILES representation is CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)O
.
The compound can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to achieve desired yields .
The mechanism of action for compounds like 4-(4-Cyanophenyl)-5-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Research into similar compounds has shown promising results in vitro against various pathogens, suggesting potential therapeutic applications .
The compound typically appears as a solid powder at room temperature. It is important to handle it under controlled conditions due to potential reactivity.
Key properties include:
Safety data sheets should be consulted for handling precautions and toxicity information .
4-(4-Cyanophenyl)-5-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid has potential applications in:
Research continues into optimizing synthesis methods and exploring new applications in various fields .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6